REACTION_CXSMILES
|
[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|
|
Name
|
polyethylene glycol 400
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCCC
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring to 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into an autoclave whose gas space
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
these reaction conditions
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for another two hours at 100° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
80 bar and, after cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture obtained
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|
|
Name
|
polyethylene glycol 400
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCCC
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring to 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into an autoclave whose gas space
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
these reaction conditions
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for another two hours at 100° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
80 bar and, after cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture obtained
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|
|
Name
|
polyethylene glycol 400
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=CCCC
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring to 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into an autoclave whose gas space
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
these reaction conditions
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for another two hours at 100° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
80 bar and, after cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture obtained
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |